molecular formula C6H2BrF2I B1180865 pTH-Related Protein Splice Isoform 3 (140-173) (human) CAS No. 139872-85-8

pTH-Related Protein Splice Isoform 3 (140-173) (human)

Cat. No.: B1180865
CAS No.: 139872-85-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gene Structure and Alternative Promoter Usage in Parathyroid Hormone-Like Hormone

The parathyroid hormone-like hormone (PTHLH) gene resides on chromosome 12p11.22 and spans ~13 kb with nine exons. Unlike its homolog PTH, PTHLH employs three promoters (P1, P2, P3) to initiate transcription, enabling tissue-specific expression (Table 1). Promoter P1 is GC-rich and lacks a TATA box, while P2 and P3 contain canonical TATA sequences.

Table 1: Promoter Usage and Regulatory Features of PTHLH

Promoter Location (Exon) Regulatory Elements Cell-Type Specificity
P1 Exon 1A SP1, AP-2 Breast, kidney
P2 Exon 1B TATA, CREB Lung, bone
P3 Exon 1C TATA, glucocorticoid response elements Ubiquitous

Dexamethasone suppresses all promoters, whereas epidermal growth factor (EGF) and transforming growth factor-beta (TGF-β) preferentially upregulate P1- and P2-derived transcripts. This regulatory flexibility allows PTHLH to fine-tune PTHrP production in contexts such as mammary gland development and humoral hypercalcemia of malignancy.

Molecular Mechanisms of 3′ Alternative Splicing Pathways

The 3′ alternative splicing of PTHLH pre-mRNA generates three isoforms: PTHrP(1–139), PTHrP(1–141), and PTHrP(1–173). Exon IX, a human-specific feature, is retained only in the 173-amino-acid isoform (Figure 1). Splicing factors such as SR proteins and heterogeneous nuclear ribonucleoproteins (hnRNPs) modulate exon skipping through interactions with exonic splicing enhancers (ESEs) and silencers (ESSs).

Figure 1: Exon Architecture of Human PTHLH Splice Variants

  • PTHrP(1–139) : Exons II–VI → Exon VII (no exon IX).
  • PTHrP(1–141) : Exons II–VI → Exon VIII (no exon IX).
  • PTHrP(1–173) : Exons II–VI → Exon IX (human-specific).

Mutations at splice sites disrupt this process. For example, a heterozygous splice acceptor site mutation in exon 3 (c.234-3A>G) causes aberrant mRNA processing, leading to brachydactyly type E2. Similarly, the rs62541673 SNP in exon IX alters AP-1 binding, enhancing promoter activity in ovarian follicle cells.

Comparative Analysis of Human-Specific Exon Architecture

Humans uniquely retain exon IX in PTHLH, which encodes a nuclear localization signal (NLS) and a RNA-binding domain absent in other vertebrates (Table 2). Rodent Pthlh genes produce only 139- or 141-amino-acid isoforms, while chickens express 139 and 141 variants. The evolutionary emergence of exon IX in primates correlates with enhanced regulatory complexity in skeletal and epithelial development.

Table 2: Exon Usage in PTHLH Across Species

Species Isoforms Exon IX Retention Nuclear Localization Signal
Human 139, 141, 173 Yes (173 only) Present (173 isoform)
Mouse 139 No Absent
Chicken 139, 141 No Absent
Zebrafish 139, 141 No Absent

The human 173-amino-acid isoform’s NLS enables intracrine signaling, a mechanism critical for placental calcium transport and mammary epithelial differentiation. In contrast, non-primate isoforms rely solely on paracrine/endocrine PTH1R-mediated pathways.

Properties

CAS No.

139872-85-8

Molecular Formula

C6H2BrF2I

Origin of Product

United States

Preparation Methods

Synthetic Production of pTH-Related Protein Splice Isoform 3 (140-173)

The synthetic production of pTH-Related Protein Splice Isoform 3 (140-173) (human) relies on solid-phase peptide synthesis (SPPS), a widely accepted method for generating high-purity peptides. The peptide sequence, H-Thr-Ala-Leu-Leu-Trp-Gly-Leu-Lys-Lys-Lys-Lys-Glu-Asn-Asn-Arg-Arg-Thr-His-His-Met-Gln-Leu-Met-Ile-Ser-Leu-Phe-Lys-Ser-Pro-Leu-Leu-Leu-Leu-OH , is assembled using Fmoc (fluorenylmethyloxycarbonyl) chemistry . This approach ensures precise coupling of each amino acid residue while minimizing side reactions. The molecular formula C₁₈₆H₃₁₃N₅₃O₄₄S₂ and molecular weight of 4059.99 g/mol are consistent across commercial and academic sources .

Post-synthesis, the crude peptide undergoes cleavage from the resin using trifluoroacetic acid (TFA), followed by precipitation in cold ether to remove organic contaminants. The inclusion of scavengers such as triisopropylsilane (TIPS) during cleavage prevents oxidative damage to methionine and tryptophan residues . Yield optimization requires strict control of reaction times and temperatures, with typical scales ranging from 1 mg to 10 mg per synthesis batch .

Purification and Characterization

Purification of pTH-Related Protein Splice Isoform 3 (140-173) is achieved via reverse-phase HPLC, employing a C18 column and a gradient of acetonitrile in 0.1% TFA . The peptide’s hydrophobicity, attributed to its leucine-rich C-terminal sequence, necessitates a slow gradient (1% acetonitrile per minute) to resolve closely eluting impurities. Purity levels exceeding 97.5% are routinely reported, validated by analytical HPLC and mass spectrometry .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular Weight4059.99 g/mol
Purity (HPLC)≥97.5%
SolubilitySoluble in DMSO
Storage Temperature-20°C (lyophilized)

Mass spectrometry (MALDI-TOF or ESI) confirms the molecular weight, with deviations <0.1% indicating successful synthesis . Notably, the peptide’s susceptibility to aggregation necessitates immediate lyophilization post-purification to ensure long-term stability .

Formulation for Experimental Use

Reconstitution of lyophilized pTH-Related Protein Splice Isoform 3 (140-173) requires careful solvent selection. DMSO is the preferred solvent due to its ability to dissolve hydrophobic residues without denaturing the peptide . For in vivo applications, a stepwise dilution protocol is recommended:

  • Primary Stock Solution : Dissolve lyophilized peptide in DMSO to 10 mM.

  • Working Solution : Dilute in PBS or cell culture medium containing 0.1% bovine serum albumin (BSA) to mitigate solvent toxicity .

Table 2: Stock Solution Preparation Guidelines

Initial ConcentrationVolume (µL)Final Concentration
1 mg/mL246.31 mM
5 mg/mL1231.55 mM
10 mg/mL2463.110 mM

Studies utilizing this peptide, such as those investigating apoptosis in lung cancer cells, employ working concentrations of 100 nM, achieved by diluting the stock solution in serum-free media .

Quality Control and Functional Validation

Batch-to-batch consistency is verified through:

  • Circular Dichroism (CD) Spectroscopy : Ensures secondary structure integrity, with α-helical content correlating with bioactivity .

  • Biological Assays : Caspase inhibition assays in BEN lung carcinoma cells validate antiapoptotic activity, a hallmark of PTHrP-(140–173) . Pretreatment with 100 nM peptide reduces caspase-3 activation by 40–60% post-UV irradiation .

Table 3: Functional Validation Parameters

Assay TypeTarget ReadoutResult
Caspase-3 ActivationFluorescence intensity60% reduction
Clonogenic SurvivalColony count2.5-fold increase

Challenges and Mitigation Strategies

A primary challenge in handling pTH-Related Protein Splice Isoform 3 (140-173) is its propensity for aggregation. Sonication (37°C, 10 minutes) restores solubility in partially precipitated solutions . Furthermore, substituting TFA with acetic acid during purification reduces residual counterion effects in sensitive cell-based assays .

Chemical Reactions Analysis

Types of Reactions

pTH-Related Protein Splice Isoform 3 (140-173) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Properties

pTH-Related Protein Splice Isoform 3 (140-173) consists of 34 amino acids, exhibiting a unique sequence that differentiates it from other isoforms. Its structure is essential for its biological activity, influencing interactions with specific receptors and other proteins. The compound's molecular weight and solubility characteristics are crucial for its applications in research and therapy.

Cancer Research

pTH-Related Protein Splice Isoform 3 (140-173) has been extensively studied for its role in cancer biology. It is known to be expressed in various malignancies, contributing to the syndrome of humoral hypercalcemia of malignancy. Research indicates that this isoform may promote tumor growth and metastasis, making it a target for therapeutic intervention.

Case Study: Renal Cancer

A study highlighted the involvement of PTHrP isoforms in renal cancer progression. The administration of antagonists targeting PTHrP was shown to reduce tumor growth and metastasis, suggesting a potential therapeutic avenue for managing renal tumors .

Diagnostic Applications

The specificity of pTH-Related Protein Splice Isoform 3 (140-173) makes it suitable for developing diagnostic assays. Antibodies targeting this isoform can be utilized in immunoassays such as ELISA to detect its presence in biological samples, aiding in the diagnosis and monitoring of cancers expressing this protein.

Table: Potential Diagnostic Applications

Application TypeDescription
ImmunoassaysDetection of PTHrP isoforms in serum or tissues
Prognostic IndicatorsAssessment of disease progression or treatment response
Biomarker IdentificationIdentifying tumors expressing specific isoforms

Therapeutic Applications

Given its role in cancer progression, pTH-Related Protein Splice Isoform 3 (140-173) is being explored as a therapeutic target. Strategies include:

  • Monoclonal Antibodies: Developing antibodies that specifically bind to the C-terminal region (amino acids 140-173) for targeted therapy.
  • Gene Therapy: Utilizing siRNA or CRISPR techniques to knock down the expression of PTHrP isoforms in tumor cells, potentially reducing their proliferative capacity .

Molecular Mechanisms

The molecular mechanisms by which pTH-Related Protein Splice Isoform 3 (140-173) influences tumor biology are complex and involve interactions with various signaling pathways. For instance, studies have shown that TGF-beta can modulate PTHrP expression, linking it to cellular responses during cancer progression .

Table: Molecular Interactions Involving pTH-Related Protein Splice Isoform 3

Interaction PartnerEffect on PTHrP Function
TGF-betaModulates expression and stability of PTHrP mRNA
Ets FactorsSynergistically enhances transcriptional activity
HuR RNA-binding ProteinStabilizes PTHrP mRNA under specific conditions

Mechanism of Action

The mechanism of action of pTH-Related Protein Splice Isoform 3 (140-173) (human) involves binding to specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. These pathways regulate gene expression, cell proliferation, and differentiation. The peptide can also interact with nuclear/nucleolar targeting signals, influencing intracellular processes .

Comparison with Similar Compounds

Key Observations :

  • The splice isoform 3 (140-173) is unique in its C-terminal location and lack of direct PTH/PTHrP receptor binding, unlike N-terminal fragments (e.g., 1-37) .
  • Its molecular weight is higher than other mid-region fragments (e.g., 107-139), likely due to post-translational modifications or splicing variations .
2.2 Functional Differences
  • This suggests a specialized role in coupling bone formation to angiogenesis.
  • Receptor Selectivity : Unlike PTH (1-34) or PTHrP (1-37), which activate PTH1R to stimulate cAMP/PKA pathways, splice isoform 3 (140-173) interacts with alternative receptors (e.g., integrins or VEGF receptors) .
  • Oxidative Stress Responses : Confocal microscopy studies show that PTHrP (1-37) and (107-139) protect osteoblastic cells from H₂O₂-induced damage, but the effects of splice isoform 3 (140-173) remain uncharacterized in this context .
2.3 Research Findings
  • Bone Remodeling : In rat osteosarcoma cells (ROS 17/2.8), splice isoform 3 (140-173) upregulates VEGF without altering PTH/PTHrP receptor expression, distinguishing it from PTH (1-34) .
  • Therapeutic Potential: Murine models indicate that PTHrP isoforms with C-terminal regions (e.g., osteostatin) enhance bone anabolism, suggesting splice isoform 3 (140-173) may have similar applications .
  • Proteoform Complexity : Alternative splicing generates >95% of human proteoforms, emphasizing the need to study splice variants like isoform 3 (140-173) for disease-specific mechanisms .

Biological Activity

pTH-Related Protein (PTHrP) is a crucial peptide involved in various physiological processes, including bone metabolism and cartilage regulation. Among its splice isoforms, PTHrP 1–173 has garnered attention for its specific biological activities, particularly in chondrocytes and its role in osteoarthritis (OA). This article delves into the biological activity of PTHrP Splice Isoform 3 (140-173), highlighting its mechanisms, effects on cellular functions, and potential therapeutic implications.

Overview of PTHrP Isoforms

PTHrP is produced through alternative splicing of the PTHrP gene, resulting in several isoforms with distinct biological functions. The isoform 1–173 is particularly significant as it is predominantly expressed in human articular chondrocytes and plays a vital role in regulating chondrocyte function and mineralization processes.

Biological Mechanisms

Regulation of Chondrocyte Function

Research indicates that PTHrP 1–173 influences chondrocyte behavior by modulating extracellular levels of inorganic pyrophosphate (PPi), a critical inhibitor of hydroxyapatite deposition in cartilage. Studies show that transfection with wild-type PTHrP 1–173 leads to a significant decrease in extracellular PPi levels, thereby inhibiting collagen synthesis by 50-80% in both immortalized human juvenile costal chondrocytes and rabbit articular chondrocytes .

Intracrine Mechanism

The tetrabasic motif at amino acids 147–150 of PTHrP 1–173 has been identified as a key regulatory element. Mutations in this region resulted in increased PPi levels and collagen synthesis, suggesting that this motif governs the intracrine signaling pathways that modulate chondrocyte activities . This indicates that PTHrP 1–173 operates not only as a paracrine or endocrine factor but also through direct intracellular mechanisms.

Case Study: Osteoarthritis and PTHrP Expression

A significant increase in PTHrP expression has been observed in osteoarthritic cartilage compared to normal cartilage. This upregulation correlates with altered chondrocyte functions, including enhanced mineralization processes . The selective expression of the 1–173 isoform underlines its importance in pathological conditions like OA, where it contributes to the dysregulated mineralization characteristic of the disease.

Research Findings on Cellular Proliferation

Studies have demonstrated that PTHrP plays a dual role by both promoting and inhibiting cell proliferation depending on the context. For instance, while higher levels of PTHrP are associated with increased apoptosis in certain cell types, they also promote survival signals in others, suggesting a complex regulatory role . The modulation of pathways involving SOX9 and histone deacetylase 4 (HDAC4) illustrates how PTHrP influences chondrocyte differentiation and proliferation .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
Decrease in extracellular PPiInhibits collagen synthesisIntracrine signaling via tetrabasic motif
Modulation of chondrocyte growthContext-dependent proliferation or apoptosisRegulation of transcription factors
Increased expression in OAContributes to pathologic mineralizationDysregulated signaling pathways

Potential Therapeutic Implications

Given its role in regulating cartilage metabolism and OA pathology, targeting the PTHrP 1–173 isoform may offer novel therapeutic strategies for managing osteoarthritis. Modulating its expression or activity could help restore normal cartilage function and prevent further degeneration.

Q & A

Basic Research Questions

Q. How should researchers characterize the structural integrity of pTH-Related Protein Splice Isoform 3 (140-173) (human) in experimental workflows?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to confirm molecular weight (4059.99 Da) and sequence fidelity. Pair this with reverse-phase HPLC to assess purity (>95% by UV absorbance at 214 nm). For stability, validate storage conditions (-20 ± 5 °C) via circular dichroism (CD) spectroscopy to monitor secondary structural changes over time .

Q. What biological systems or pathways are most relevant for studying this isoform’s physiological role?

  • Methodological Answer : Focus on calcium homeostasis models, such as in vitro osteocyte cultures or hypercalcemia-associated cancer cell lines (e.g., breast or lung adenocarcinoma). Measure PTH/PTHrP receptor (PTHR1) activation via cAMP assays, as this isoform shares homology with PTHrP regions implicated in humoral hypercalcemia of malignancy .

Q. What are critical controls for ensuring specificity in immunoassays targeting this isoform?

  • Methodological Answer : Include parallel experiments with scrambled peptide sequences or knockout cell lines (e.g., CRISPR-edited PTHLH). Validate antibodies using Western blotting against recombinant isoforms (e.g., pTH-Related Protein (1-34) or (67-86)) to rule out cross-reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported roles of this isoform in bone remodeling versus tumor progression?

  • Methodological Answer : Use tissue-specific knockout murine models to isolate isoform functions. For example, compare trabecular vs. cortical bone density in conditional PTHrP knockout mice. In cancer studies, employ xenograft models with isoform-overexpressing tumor cells and monitor serum calcium levels and metastatic burden .

Q. What experimental strategies mitigate challenges in detecting this isoform due to high sequence homology with other PTHrP splice variants?

  • Methodological Answer : Utilize top-down proteomics to analyze intact proteins, avoiding peptide-level ambiguities. Develop custom monoclonal antibodies targeting the unique 140-173 region. Validate with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative specificity in complex biological matrices .

Q. How should researchers design studies to investigate post-translational modifications (PTMs) affecting this isoform’s activity?

  • Methodological Answer : Perform phosphoproteomic profiling using TiO₂ enrichment followed by LC-MS/MS to identify phosphorylation sites (e.g., Ser/Thr residues). Pair with functional assays, such as osteoblast differentiation or PTHR1-binding efficiency, to correlate PTMs with biological activity .

Q. What in silico tools are recommended for predicting interaction partners of this isoform?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with PTHR1, focusing on conserved residues in the receptor’s J-domain. Validate predictions via surface plasmon resonance (SPR) to quantify binding kinetics .

Data Contradiction and Validation

Q. How to address discrepancies in isoform expression levels reported across different cancer models?

  • Methodological Answer : Standardize sample preparation (e.g., freeze-clamping tissues to prevent degradation) and use absolute quantification methods like AQUA peptides. Cross-validate findings with RNA-seq data to confirm transcriptional vs. post-transcriptional regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.